2-Bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2-Bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H2BrClF3NO2S This compound is known for its unique structural features, which include a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride typically involves multiple steps. One common method includes the direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners. This reaction is catalyzed by bis(acetonitrile)dichloropalladium(II) and uses lithium carbonate as a base in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be involved in oxidation and reduction processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boron reagents can yield complex aromatic compounds with new carbon-carbon bonds .
Scientific Research Applications
2-Bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a cyano group and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules with specific functional attributes .
Properties
IUPAC Name |
2-bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-2-4(3-14)1-5(8(11,12)13)7(6)17(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGZJCKZGAJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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